

venturicidin experimental protocol for ATPase inhibition assay

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Compound of Interest

Compound Name: **venturicidin**

Cat. No.: **B1172611**

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Application Notes: Venturicidin as an F-type ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venturicidin A is a macrolide antibiotic produced by *Streptomyces* species that acts as a potent inhibitor of F-type ATP synthases (also known as F1Fo-ATPase or Complex V).[1][2] This enzyme is crucial for cellular energy metabolism, catalyzing the synthesis of ATP from ADP and inorganic phosphate using the energy derived from a proton gradient.[3] The primary mechanism of action for **venturicidin** involves binding to the F0 subunit of the ATP synthase, which obstructs the proton channel and thereby inhibits ATP synthesis.[2][3]

Recent studies have highlighted **venturicidin**'s potential as an antibiotic adjuvant, particularly in potentiating the effects of aminoglycosides against multidrug-resistant bacteria.[1][4] This has been attributed to its ability to disrupt the proton motive force, leading to hyperpolarization of the bacterial membrane and enhanced uptake of aminoglycosides.[5][6] Interestingly, at higher concentrations, **venturicidin** can induce a time- and ATP-dependent decoupling of the F1-ATPase activity from the inhibited F0 complex, which can lead to a dysregulated hydrolysis of ATP.[4][7] This complex behavior makes a well-defined experimental protocol essential for accurately assessing its inhibitory effects.

These application notes provide a detailed protocol for an in vitro ATPase inhibition assay using **venturicidin**, methods for preparing the enzyme source, and a summary of its inhibitory characteristics.

Data Presentation: Quantitative Inhibition Data

The inhibitory potency of **venturicidin** A can vary depending on the source of the ATP synthase and the specific experimental conditions. Below is a summary of reported values.

Parameter	Organism/Enzyme Source	Value	Assay Conditions	Reference
IC ₅₀	Human Embryonic Kidney (HEK) cells	31 µg/mL	Cell viability assay	[1]
K _i	E. coli membrane ATPase	0.7 µM	Excess Mg ²⁺ over ATP	[4]
Concentration for 50% inhibition	Spinach thylakoids	~10 molecules/CF1/C _{F0}	ATPase activity assay	[8]
Effective Concentration Range	E. coli and P. aeruginosa membranes	1-15 µM	ATPase inhibition and decoupling studies	[4]

Experimental Protocols

Protocol 1: Preparation of Bacterial Inverted Membrane Vesicles (e.g., from E. coli)

This protocol is for isolating inverted membrane vesicles that have the F1 subunit of the ATP synthase facing the exterior, making it accessible for the ATPase assay.[9]

Materials:

- E. coli culture (grown to late logarithmic phase)
- Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 10% glycerol
- French press or sonicator
- Centrifuge and rotors capable of 12,000 x g and 100,000 x g

Procedure:

- Harvest the E. coli cells from the culture by centrifugation.
- Wash the cell pellet with Lysis Buffer.
- Resuspend the cells in fresh Lysis Buffer.
- Lyse the cells using a French press or sonication on ice.
- Centrifuge the lysate at 12,000 x g to remove unbroken cells and cellular debris.
- Transfer the supernatant to an ultracentrifuge tube and pellet the membrane vesicles by ultracentrifugation at 100,000 x g for 1-2 hours.
- Discard the supernatant and resuspend the membrane pellet in a suitable buffer (e.g., Tris-HCl with sucrose).
- Determine the protein concentration of the membrane vesicle preparation (e.g., using a Bradford or BCA assay).
- Store the inverted membrane vesicles at -80°C in small aliquots.

Protocol 2: Preparation of Submitochondrial Particles (SMPs) from Bovine Heart

This protocol describes the preparation of "inside-out" vesicles from the inner mitochondrial membrane, which exposes the ATP-hydrolyzing F1 subunit.^[9]

Materials:

- Fresh bovine heart tissue
- Homogenization Buffer: 225 mM mannitol, 75 mM sucrose, 0.1 mM EDTA, 10 mM Tris-HCl (pH 7.2), supplemented with a protease inhibitor cocktail before use.[10]
- Hypotonic Buffer
- Sonication equipment
- Centrifuge and rotors capable of 12,000 x g and 100,000 x g

Procedure:

- On ice, trim away fat and connective tissue from the bovine heart muscle and mince it into small pieces.
- Homogenize the minced tissue in ice-cold Homogenization Buffer.
- Centrifuge the homogenate at a low speed to remove cell debris.
- Pellet the mitochondria from the supernatant by centrifugation at 12,000 x g for 10 minutes.
- Wash the mitochondrial pellet by resuspending it in Homogenization Buffer and repeating the centrifugation.
- Resuspend the washed mitochondria in a hypotonic buffer to induce swelling.
- Disrupt the swollen mitochondria using sonication on ice to form SMPs.
- Centrifuge the sonicate at 12,000 x g to remove unbroken mitochondria.
- Pellet the SMPs from the supernatant by ultracentrifugation at 100,000 x g for 60 minutes.
- Resuspend the SMP pellet in a suitable buffer and determine the protein concentration.
- Store the SMPs at -80°C.

Protocol 3: ATPase Inhibition Assay (Coupled Spectrophotometric Method)

This assay measures the ATP hydrolysis (ATPase) activity of the F1Fo-ATP synthase. The production of ADP is coupled to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm.[9][10]

Principle:

- $\text{ATP} + \text{H}_2\text{O} \xrightarrow{\text{ATPase}} \text{ADP} + \text{Pi}$
- $\text{ADP} + \text{Phosphoenolpyruvate (PEP)} \xrightarrow{\text{Pyruvate Kinase}} \text{ATP} + \text{Pyruvate}$
- $\text{Pyruvate} + \text{NADH} + \text{H}^+ \xrightarrow{\text{Lactate Dehydrogenase}} \text{Lactate} + \text{NAD}^+$

For every molecule of ATP hydrolyzed by the synthase, one molecule of NADH is oxidized to NAD^+ .[9]

Materials:

- Prepared bacterial membranes or SMPs (30-50 μg of protein per assay)
- Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl_2 , 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25.[10]
- **Venturicidin A** stock solution (dissolved in DMSO or ethanol)
- ATP solution (e.g., 50 mM stock)
- Coupling enzyme mixture containing:
 - Phosphoenolpyruvate (PEP)
 - NADH
 - Pyruvate kinase (PK)
 - Lactate dehydrogenase (LDH)

- 96-well plate or cuvettes
- Spectrophotometer capable of reading absorbance at 340 nm

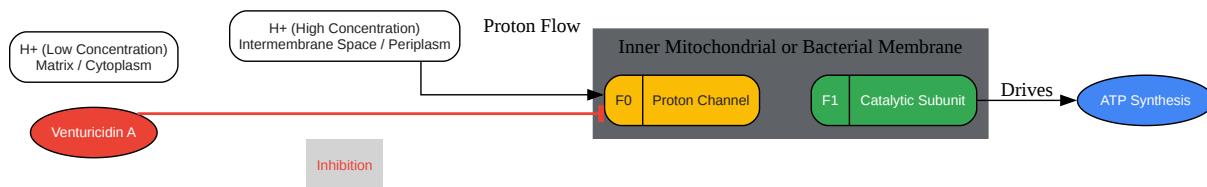
Procedure:

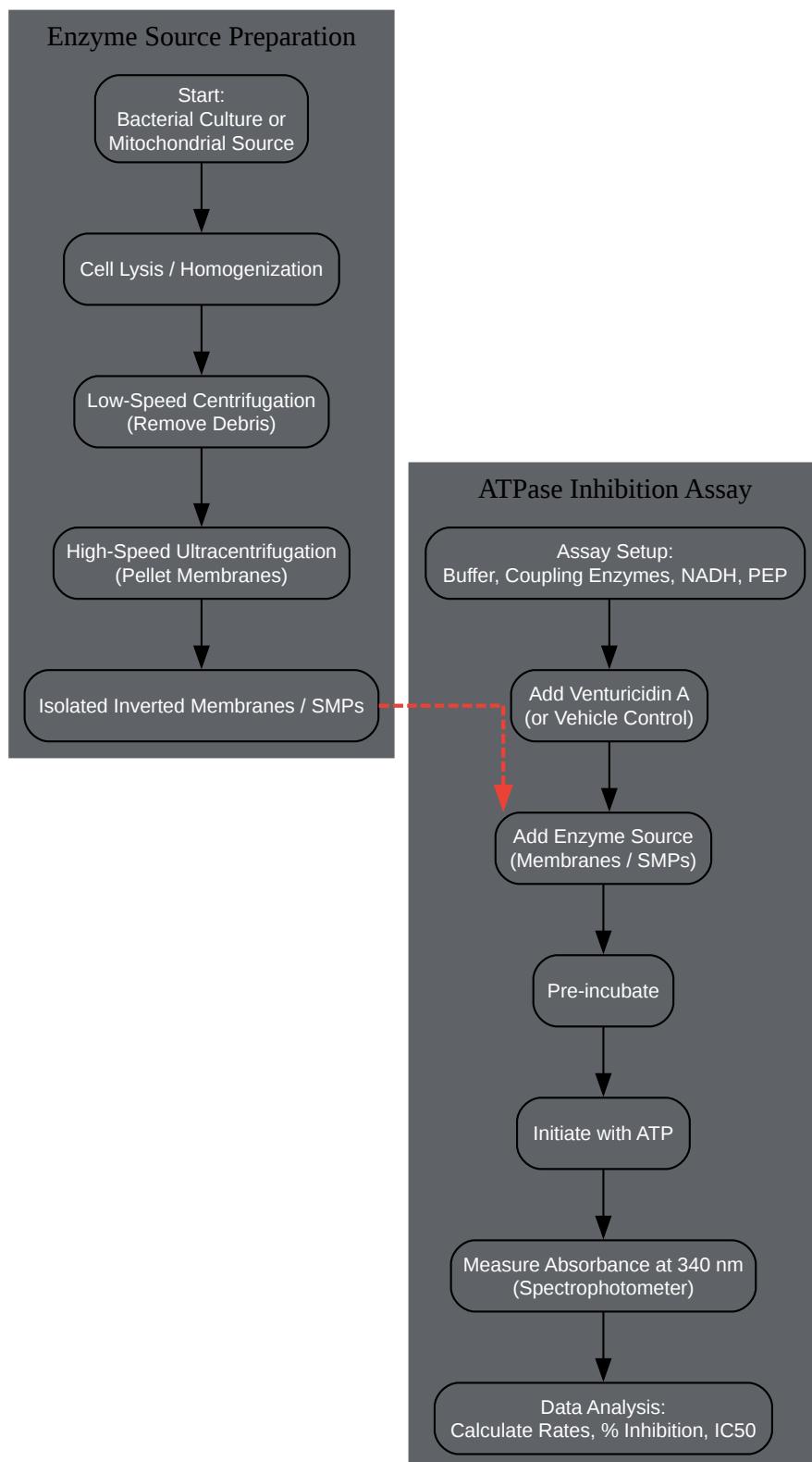
- Prepare the assay medium by adding the coupling enzyme mixture components to the Assay Buffer.[\[10\]](#)
- Add the desired concentration of **Venturicidin** A or a vehicle control (DMSO/ethanol) to the wells of the 96-well plate or cuvettes.
- Add the bacterial membranes or SMPs to the wells.
- Incubate for a few minutes at the desired temperature (e.g., 37°C) to allow for inhibitor binding.[\[9\]](#)
- Initiate the reaction by adding ATP to a final concentration of 2.5 mM.[\[9\]](#)
- Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the ATPase activity.
- Calculate the rate of ATP hydrolysis. The specific activity of the ATPase can be determined by subtracting the rate obtained in the presence of a known F-type ATPase inhibitor like oligomycin.[\[10\]](#)
- To determine the IC₅₀ value, plot the percentage of inhibition against the logarithm of the **venturicidin** A concentration.

Note on Data Interpretation: Be aware that at higher concentrations of **venturicidin**, you may observe an initial inhibition followed by a time-dependent increase in ATPase activity.[\[4\]](#) This is due to the decoupling of the F1 subunit from the F0 subunit.

Mandatory Visualizations

Mechanism of Action of Venturicidin



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